molecular formula C14H21ClN2O B7864963 (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide

(S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide

Cat. No.: B7864963
M. Wt: 268.78 g/mol
InChI Key: NGRJYVPGQHAPAC-ZDUSSCGKSA-N
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Description

(S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an amino group, a chlorobenzyl group, and a butyramide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide typically involves the reaction of 3-chlorobenzylamine with an appropriate butyramide derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield benzyl derivatives, and substitution may yield various substituted benzyl compounds.

Scientific Research Applications

(S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets and pathways. The amino group may form hydrogen bonds with biological molecules, while the chlorobenzyl group may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-butyramide
  • (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-2-methyl-butyramide
  • (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-ethyl-butyramide

Uniqueness

(S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide is unique due to its specific stereochemistry and the presence of both an amino group and a chlorobenzyl group. This combination of functional groups and stereochemistry gives it distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(2S)-2-amino-N-[(3-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O/c1-4-17(14(18)13(16)10(2)3)9-11-6-5-7-12(15)8-11/h5-8,10,13H,4,9,16H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRJYVPGQHAPAC-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)Cl)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC(=CC=C1)Cl)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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